molecular formula C13H15N3O4 B14987409 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No.: B14987409
M. Wt: 277.28 g/mol
InChI Key: SMWMOIGHJNLUCM-UHFFFAOYSA-N
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Description

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features a 3,4-dimethoxyphenyl group and an acetamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of an appropriate hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a 3,4-dimethoxyphenyl derivative, such as 3,4-dimethoxybenzaldehyde, under suitable conditions.

    Attachment of the acetamide group: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interacting with cellular components: Such as DNA or proteins, affecting cellular processes and functions.

Comparison with Similar Compounds

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenethylamine: A compound with a similar 3,4-dimethoxyphenyl group but different functional groups.

    Phenoxyacetamide derivatives: Compounds with similar structural features but different substituents on the oxadiazole ring.

List of Similar Compounds

  • 3,4-Dimethoxyphenethylamine
  • Phenoxyacetamide derivatives
  • 3,4-Dimethoxybenzaldehyde derivatives

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide

InChI

InChI=1S/C13H15N3O4/c1-8(17)14-7-12-15-13(16-20-12)9-4-5-10(18-2)11(6-9)19-3/h4-6H,7H2,1-3H3,(H,14,17)

InChI Key

SMWMOIGHJNLUCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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